BX471 is a non-peptide, small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). [, ] CCR1 is a G protein-coupled receptor primarily expressed on monocytes, macrophages, and T lymphocytes, mediating their migration and activation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ]
BX471 has been extensively studied in preclinical and clinical research for its potential role in treating inflammatory and autoimmune diseases. [] Its high selectivity for CCR1 over other chemokine receptors and its oral bioavailability make it a promising candidate for therapeutic development. []
Molecular Structure Analysis
The molecular structure of BX471 has been studied using computational methods, including homology modeling, molecular docking, and molecular dynamics (MD) simulations. [, ] These studies aimed to understand its interactions with CCR1 and predict its binding site. []
Key structural features include a diarylurea core, a piperazinyl moiety, and a fluorophenylmethyl substituent. [] Molecular modeling studies have identified specific amino acid residues in the CCR1 binding pocket that interact with BX471, including tyrosine residues on transmembrane domain 3 (TM3) and isoleucine on TM6. []
Mechanism of Action
BX471 exerts its biological effects by competitively binding to the CCR1 receptor, thereby blocking the binding of its natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ] By preventing ligand binding, BX471 inhibits the downstream signaling cascade initiated by CCR1 activation. []
This inhibition results in reduced leukocyte migration and activation, attenuating the inflammatory response. [, , , , , , ] The specific effects of BX471 on different cell types and in various disease models are detailed in the "Applications" section.
Physical and Chemical Properties Analysis
A. Autoimmune Diseases:
Multiple Sclerosis (MS): BX471 has been shown to reduce disease severity in a rat experimental allergic encephalomyelitis model of MS. [] A phase I/II clinical trial investigated its safety and efficacy in MS patients. []
Lupus Nephritis: BX471 treatment in MRL-Fas(lpr) mice improved renal function, reduced interstitial inflammation and fibrosis, and blocked macrophage and T cell recruitment to the kidneys. [, ]
Rheumatoid Arthritis (RA): Although CCR2 and CCR5 blockade failed in clinical trials for RA, in vitro studies suggest CCR1 blockade with BX471 could inhibit synovial fluid-induced monocyte chemotaxis, potentially offering an alternative therapeutic approach. [, ]
B. Renal Diseases:
Alport Syndrome: BX471 treatment improved survival and reduced renal fibrosis in Col4A3-deficient mice, a model of Alport disease, by inhibiting interstitial macrophage recruitment and activation. [, ]
Diabetic Nephropathy: CCR1 blockade with BL5923, another CCR1 antagonist, attenuated interstitial macrophage infiltration, tubular atrophy, and fibrosis in uninephrectomized db/db mice with type 2 diabetes. []
Adriamycin-Induced Nephropathy: BX471 reduced interstitial inflammation and fibrosis in a mouse model of adriamycin-induced focal segmental glomerulosclerosis, suggesting its potential in treating progressive nephropathies. [, ]
Unilateral Ureteral Obstruction (UUO): BX471 effectively reduced leukocyte infiltration, renal fibrosis, and expression of profibrotic markers in UUO models, highlighting its potential in preventing renal fibrosis after obstructive injury. [, ]
C. Other Inflammatory Conditions:
Allergic Rhinitis: In a mouse model of allergic rhinitis, BX471 relieved symptoms, reduced pro-inflammatory mediator expression, and inhibited eosinophil recruitment in the nasal mucosa, suggesting its potential for treating allergic respiratory diseases. []
Acute Pancreatitis: BX471 protected mice against lung injury associated with acute pancreatitis by modulating neutrophil recruitment and adhesion molecule expression. []
Sepsis: In a cecal ligation and puncture-induced sepsis model, BX471 attenuated lung and liver injury, highlighting its potential in modulating the systemic inflammatory response during sepsis. []
Myocardial Ischemia/Reperfusion: BX471 limited infarct size, preserved cardiac function, and attenuated left ventricular remodeling in a mouse model, suggesting its potential role in cardioprotection after ischemia/reperfusion injury. [, ]
D. Cancer Research:
Multiple Myeloma: BX471 inhibited the growth of multiple myeloma cells producing MIP-1α, suggesting its potential as a therapeutic target in myeloma. [] Further research is exploring its effects on osteoclastogenesis and myeloma cell adhesion to the bone marrow stroma. [, ]
Hepatocellular Carcinoma: BX471, in conjunction with DSE (Dermatan Sulfate Epimerase), suppressed tumor growth and CCL5-induced malignant phenotypes in hepatocellular carcinoma cells. []
Applications
Prediction of Structure and Antagonist Binding Site: BX471 has been used in computational studies to predict the structure of CCR1 and identify its binding site. [] The model's accuracy was validated by mutagenesis experiments. []
QT Interval Prolongation Assessment: A "thorough QT study" in healthy volunteers assessed the potential of BX471 to prolong the QT interval on electrocardiograms. [] The study found no significant QT prolongation at therapeutic doses, indicating its cardiac safety. []
Future Directions
Development of CCR1-Targeted Imaging Agents: Building on the findings of CCR1 upregulation in Alzheimer's disease, research could focus on developing radiolabeled BX471 analogs as specific brain imaging biomarkers for early diagnosis and disease progression monitoring. []
Related Compounds
Macrophage Inflammatory Protein-1α (MIP-1α)/CCL3
Compound Description: MIP-1α, also known as CCL3, is a chemokine that plays a crucial role in immune responses. It acts as a chemoattractant for various immune cells, including monocytes, macrophages, and T cells, and has been implicated in several inflammatory and autoimmune diseases. [, ] In the context of multiple myeloma, MIP-1α has been shown to stimulate osteoclast formation, contributing to bone destruction. []
Relevance: MIP-1α is a high-affinity ligand for BX471's target, the chemokine receptor CCR1. [, ] Studies have shown that BX471 can effectively inhibit MIP-1α-induced cellular responses, including calcium mobilization, chemotaxis, and osteoclast formation. [, ] This suggests that BX471's therapeutic effects in inflammatory and autoimmune diseases may be mediated, in part, by blocking MIP-1α signaling through CCR1.
Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES)/CCL5
Compound Description: RANTES, also known as CCL5, is another chemokine that acts as a chemoattractant for various immune cells, including T cells, monocytes, eosinophils, and basophils. [, , , ] Like MIP-1α, it plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases.
Relevance: RANTES is a ligand for both CCR1 and CCR5, with higher affinity for CCR5. [, ] BX471, as a CCR1 antagonist, can effectively inhibit RANTES-induced cellular responses mediated through CCR1, such as calcium mobilization and chemotaxis. [, , ] While BX471 does not directly target CCR5, some studies suggest that it may indirectly influence RANTES signaling by modulating CCR5 expression. []
Monocyte Chemoattractant Protein-1 (MCP-1)/CCL2
Compound Description: MCP-1, also known as CCL2, is a chemokine that primarily attracts monocytes and macrophages to sites of inflammation. It plays a role in various inflammatory diseases, including rheumatoid arthritis and atherosclerosis. [, ]
Monocyte Chemoattractant Protein-3 (MCP-3)/CCL7
Compound Description: MCP-3, also known as CCL7, is a chemokine that attracts monocytes, macrophages, T cells, and natural killer cells. It plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases. []
Relevance: MCP-3 is a ligand for CCR1, CCR2, and CCR3. [] Studies have shown that BX471, as a CCR1 antagonist, can effectively inhibit MCP-3-induced osteoclast formation, suggesting its potential therapeutic role in diseases with dysregulated bone remodeling, such as multiple myeloma. []
BL5923
Compound Description: BL5923 is a novel, orally available CCR1 antagonist with high specificity for human and murine CCR1. [] It has been investigated for its therapeutic potential in chronic kidney diseases, particularly in the context of Alport disease and diabetic nephropathy. []
MLN3897
Compound Description: MLN3897 is another small-molecule CCR1 antagonist that has been investigated for its potential therapeutic benefits in various inflammatory and autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. [, ]
Relevance:MLN3897, like BX471, targets the CCR1 receptor and aims to block the signaling pathways involved in inflammation and leukocyte recruitment. [, ] While both compounds have shown promise in preclinical studies, clinical trials with MLN3897 have been discontinued due to reasons that are not fully clear. [] Further research is needed to fully understand the potential advantages and disadvantages of these two CCR1 antagonists.
CP-481,715
Compound Description: CP-481,715 is a small-molecule CCR1 antagonist that was investigated for its potential in treating rheumatoid arthritis. []
AZD-4818
Compound Description: AZD-4818 is another small-molecule CCR1 antagonist explored for treating respiratory diseases like COPD. [, ]
Relevance: Both AZD-4818 and BX471 share CCR1 as their target, suggesting a similar mechanism of action in reducing inflammation. [, ] AZD-4818's development for COPD highlights the potential of CCR1 antagonists in treating respiratory diseases.
BX513
Compound Description: BX513 is a small molecule that acts as a non-competitive antagonist of α1-adrenoceptors. [] It has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []
Relevance: While BX513 shares a similar naming convention with BX471, it targets a different receptor, the α1-adrenoceptor, and exhibits different pharmacological activities. [] This suggests that despite their similar names, these compounds have distinct mechanisms of action and therapeutic applications.
C021
Compound Description: C021 is a non-competitive α1-adrenoceptor antagonist that has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.
Selective urotensin-II (UT) receptor antagonist (Ki values are 61, 17, 30, 65 and 56 nM at human, monkey, cat, rat and mouse receptors respectively). Inhibits U-II-induced intracellular Ca2+ mobilization (IC50 = 180 nM) and antagonizes the contractile action of U-II in isolated mammalian arteries and aortae (EC50 = 50 - 189 nM).
Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation. Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.
SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model.
GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg. GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.